molecular formula C28H23N3O4 B14103986 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14103986
M. Wt: 465.5 g/mol
InChI Key: OAOMFECJDXTSAE-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a benzofuran moiety, and multiple aromatic rings, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H23N3O4/c1-15-8-11-18(12-9-15)26(33)27-24(20-6-4-5-7-23(20)35-27)29-28(34)22-14-21(30-31-22)19-13-10-16(2)17(3)25(19)32/h4-14,32H,1-3H3,(H,29,34)(H,30,31)

InChI Key

OAOMFECJDXTSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C(=C(C=C5)C)C)O

Origin of Product

United States

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